![molecular formula C11H16N2O4S B2532212 3-([(Tert-butoxy)carbonyl]amino)-3-(1,3-thiazol-2-YL)propanoic acid CAS No. 1696030-41-7](/img/structure/B2532212.png)
3-([(Tert-butoxy)carbonyl]amino)-3-(1,3-thiazol-2-YL)propanoic acid
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Overview
Description
3-([(Tert-butoxy)carbonyl]amino)-3-(1,3-thiazol-2-YL)propanoic acid is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a thiazole ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([(Tert-butoxy)carbonyl]amino)-3-(1,3-thiazol-2-YL)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the thiazole ring. One common method involves the reaction of Boc-protected amino acids with thiazole derivatives under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N’-diisopropylcarbodiimide (DIC) to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product. Industrial methods may also incorporate advanced purification techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-([(Tert-butoxy)carbonyl]amino)-3-(1,3-thiazol-2-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to yield corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-([(Tert-butoxy)carbonyl]amino)-3-(1,3-thiazol-2-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for peptide synthesis.
Mechanism of Action
The mechanism of action of 3-([(Tert-butoxy)carbonyl]amino)-3-(1,3-thiazol-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-([(Tert-butoxy)carbonyl]amino)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-Amino-2-([(Tert-butoxy)carbonyl]amino)propanoic acid
- 3-([(Tert-butoxy)carbonyl]amino)-L-alanine
Uniqueness
Compared to similar compounds, 3-([(Tert-butoxy)carbonyl]amino)-3-(1,3-thiazol-2-YL)propanoic acid stands out due to the presence of the thiazole ring, which imparts unique electronic and steric properties. This structural feature enhances its reactivity and potential for diverse applications in chemical synthesis and pharmaceutical research .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1,3-thiazol-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)13-7(6-8(14)15)9-12-4-5-18-9/h4-5,7H,6H2,1-3H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVWXHJYKOOHRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=NC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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